molecular formula C14H18KNO4 B1496454 Dtxsid001006467 CAS No. 85896-06-6

Dtxsid001006467

Cat. No. B1496454
CAS RN: 85896-06-6
M. Wt: 303.39 g/mol
InChI Key: QXKDAXOBTDUKAB-BTQNPOSSSA-M
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Description

Dtxsid001006467 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Dtxsid001006467 is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of certain kinases, which play a role in cell growth and division. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Dtxsid001006467 has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of autoimmune disorders. Additionally, Dtxsid001006467 has been shown to have antiviral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using Dtxsid001006467 in lab experiments is its unique biochemical and physiological effects. The compound has been found to exhibit anti-cancer, anti-inflammatory, and antiviral properties, making it a valuable tool for studying these diseases. However, one limitation of using Dtxsid001006467 is its limited availability. The compound is not widely available, and its synthesis method is not widely known, making it difficult to obtain for lab experiments.

Future Directions

There are several future directions for research on Dtxsid001006467. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, autoimmune disorders, and viral infections. Additionally, research could focus on the development of new synthesis methods to increase the availability of the compound for lab experiments. Finally, research could explore the potential use of Dtxsid001006467 in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, Dtxsid001006467 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. While there are limitations to using Dtxsid001006467 in lab experiments, its potential therapeutic applications make it a valuable tool for studying cancer, autoimmune disorders, and viral infections. Future research on Dtxsid001006467 could lead to the development of new treatments for these diseases.

Scientific Research Applications

Dtxsid001006467 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

properties

IUPAC Name

potassium;(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKDAXOBTDUKAB-BTQNPOSSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CCC=CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C(C)N[C@H](C1=CCC=CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006467
Record name Potassium (cyclohexa-1,4-dien-1-yl)[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85896-06-6
Record name Potassium (cyclohexa-1,4-dien-1-yl)[(4-ethoxy-4-oxobut-2-en-2-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (R)-α-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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